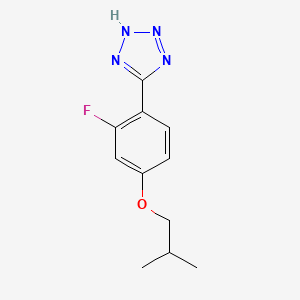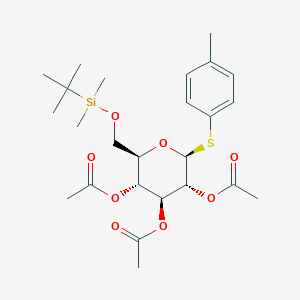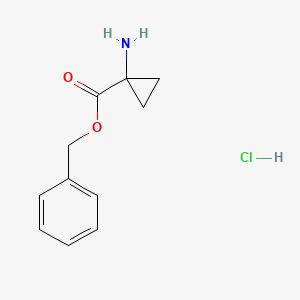
4-Azido-n-cyclopentylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azido-n-cyclopentylbenzamide is an organic compound with the molecular formula C12H14N4O It features a benzamide core substituted with an azido group at the para position and a cyclopentyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-n-cyclopentylbenzamide typically involves the following steps:
Formation of Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with cyclopentylamine under suitable conditions.
Introduction of Azido Group: The azido group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous-flow reactors to ensure efficient and safe handling of azides, which are potentially explosive intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
4-Azido-n-cyclopentylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in a polar aprotic solvent.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition reactions.
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of N-cyclopentyl-4-aminobenzamide.
Cycloaddition: Formation of 1,2,3-triazoles.
Applications De Recherche Scientifique
4-Azido-n-cyclopentylbenzamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Azido-n-cyclopentylbenzamide involves its ability to undergo bioorthogonal reactions, particularly cycloaddition reactions with alkynes. This property makes it useful for labeling and tracking biomolecules in complex biological systems . Additionally, its azido group can be reduced to an amine, which can interact with various biological targets, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Azido-N-cyclohexyl-benzamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
4-Azido-N-methyl-benzamide: Similar structure but with a methyl group instead of a cyclopentyl group.
4-Azido-N-phenyl-benzamide: Similar structure but with a phenyl group instead of a cyclopentyl group.
Uniqueness
4-Azido-n-cyclopentylbenzamide is unique due to its specific combination of an azido group and a cyclopentyl group, which imparts distinct chemical reactivity and potential biological activity. The cyclopentyl group provides a balance between hydrophobicity and steric bulk, influencing the compound’s interaction with biological targets .
Propriétés
IUPAC Name |
4-azido-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-16-15-11-7-5-9(6-8-11)12(17)14-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCAWLOMZPQHSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-yl]-1H-pyrazole](/img/structure/B8148739.png)









